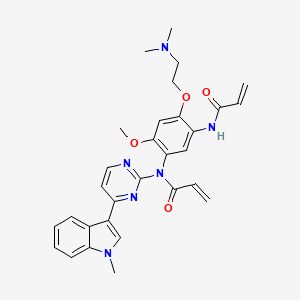
N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide is a synthetic organic compound. It is characterized by its complex structure, which includes acrylamido, dimethylaminoethoxy, methoxyphenyl, indolyl, and pyrimidinyl groups. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including:
Formation of the acrylamido group: This can be achieved through the reaction of an amine with acryloyl chloride under basic conditions.
Introduction of the dimethylaminoethoxy group: This step might involve the alkylation of a phenol with a dimethylaminoethyl halide.
Formation of the indolyl group: This can be synthesized through Fischer indole synthesis.
Pyrimidinyl group formation: This might involve the condensation of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethylamino groups.
Reduction: Reduction reactions could target the acrylamido or pyrimidinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.
Biology
Biological assays: Used in various assays to study its biological activity.
Drug development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic agents: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry
Material science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of such a compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
N-(4-(1H-indol-3-yl)pyrimidin-2-yl)acrylamide: Similar structure but lacks the dimethylaminoethoxy and methoxyphenyl groups.
N-(5-Acrylamido-2-methoxyphenyl)-N-(4-(1H-indol-3-yl)pyrimidin-2-yl)acrylamide: Similar but lacks the dimethylaminoethoxy group.
Uniqueness
The presence of the dimethylaminoethoxy group and the specific arrangement of functional groups in N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide may confer unique biological activities and chemical properties, making it a compound of interest for further research.
属性
分子式 |
C30H32N6O4 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC 名称 |
N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C30H32N6O4/c1-7-28(37)32-23-17-25(27(39-6)18-26(23)40-16-15-34(3)4)36(29(38)8-2)30-31-14-13-22(33-30)21-19-35(5)24-12-10-9-11-20(21)24/h7-14,17-19H,1-2,15-16H2,3-6H3,(H,32,37) |
InChI 键 |
UEYJJKUGQHYHRP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)OCCN(C)C)OC)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



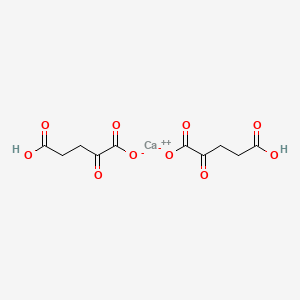
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
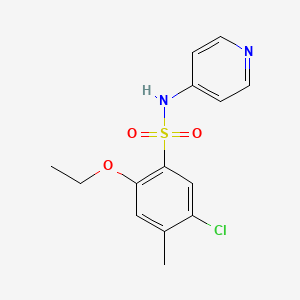
![N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine](/img/structure/B13360615.png)
![6-(3,4-Dimethoxybenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360616.png)
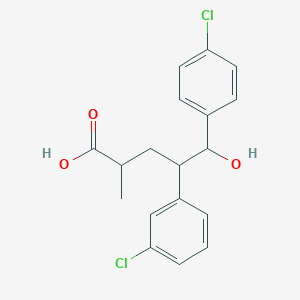
![N-[2-(1H-pyrrol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13360626.png)
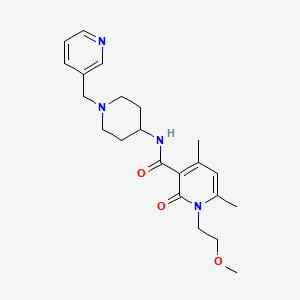
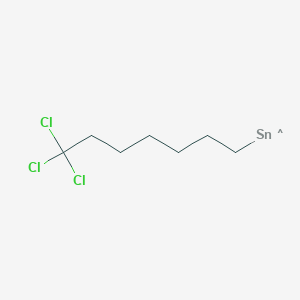
![2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)
![4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate](/img/structure/B13360651.png)

![2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)
